4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide
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Overview
Description
4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide is a chemical compound that features a piperidine ring substituted with a methyl group and an aniline moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide typically involves the reaction of 4-(4-Methylpiperidin-1-yl)aniline with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Starting Materials: 4-(4-Methylpiperidin-1-yl)aniline and tetrafluoroboric acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation.
Temperature and Time: The reaction is usually performed at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular target involved.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)anilinium; tetrafluoroboranuide can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-yl)aniline: Lacks the tetrafluoroboranuide moiety, which can influence its reactivity and applications.
4-(4-Methylpiperidin-1-yl)pyridine: Contains a pyridine ring instead of an aniline moiety, leading to different chemical properties and applications.
4-(4-Methylpiperidin-1-yl)benzylamine: Features a benzylamine group, which can affect its biological activity and synthetic utility.
Properties
IUPAC Name |
[4-(4-methylpiperidin-1-yl)phenyl]azanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.BF4/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;2-1(3,4)5/h2-5,10H,6-9,13H2,1H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBRBVQNAULFRV-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCN(CC1)C2=CC=C(C=C2)[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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